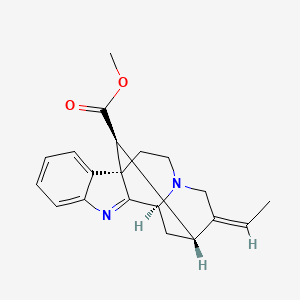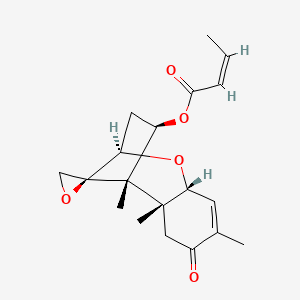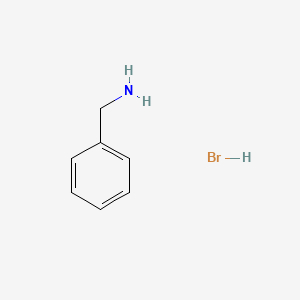
Benzylamine hydrobromide
概要
説明
Benzylamine hydrobromide is a chemical compound with the linear formula C7H10BrN . It is a derivative of benzylamine, an organic compound that consists of a benzyl group (C6H5CH2) attached to an amine functional group (NH2) .
Synthesis Analysis
Benzylamine, the parent compound of benzylamine hydrobromide, can be synthesized by several methods. The main industrial route is the reaction of benzyl chloride and ammonia . It can also be produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel . A biosynthesis method has also been reported, where benzylamine is produced from L-phenylalanine using a multi-enzyme cascade process .
Molecular Structure Analysis
The molecular weight of benzylamine hydrobromide is 188.068 . The structure of benzylamine, the parent compound, consists of a benzyl group (C6H5CH2) attached to an amine functional group (NH2) .
Chemical Reactions Analysis
Amines, including benzylamine, can undergo several reactions. They can be alkylated by reaction with a primary alkyl halide . They can also react with sulfonyl groups to form sulfonamides . A specific reaction involving benzylamine is the Hofmann elimination, which converts an amine into an alkene .
Physical And Chemical Properties Analysis
Benzylamine hydrobromide appears as a white powder . The parent compound, benzylamine, is a colorless liquid with a weak, ammonia-like odor . It is miscible in water and has a density of 0.981 g/mL .
科学的研究の応用
Antimicrobial Activity
Benzylamine hydrobromide is used in the synthesis of carbazole-containing compounds, which have shown promising antibacterial, antifungal, and antiviral properties . For instance, fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives have demonstrated effective inhibition of the growth of Gram-positive bacteria such as S. aureus . They also showed some activity against Gram-negative strains of E. coli and P. aeruginosa, as well as fungal species like C. albicans and A. flavus .
Toxicity Studies
The toxicity of benzylamine hydrobromide and its derivatives is an important area of study. For example, the hemolysis of red blood cells and the toxicity to human fibroblast cells have been examined for carbazole derivatives . This information is crucial for assessing the safety of these compounds in potential therapeutic applications.
Synthesis of β-Amino Esters
Benzylamine hydrobromide can be used in aza-Michael additions to α,β-unsaturated esters to obtain racemic β-amino esters . This reaction is a key step in the synthesis of a wide range of biologically active compounds.
Chemical Research
As a chemical compound, benzylamine hydrobromide is used in various chemical research applications. It’s often used in the synthesis of other chemical compounds .
Safety And Hazards
Benzylamine hydrobromide can cause serious eye irritation and may cause respiratory irritation . It is recommended to avoid dust formation and breathing vapors, mist, or gas . Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .
将来の方向性
Benzylamine and its derivatives have been used in various fields, including the synthesis of pharmaceuticals . They are also used in organic synthesis as fundamental building blocks for the preparation of several target molecules . Future research may focus on developing more efficient and environmentally friendly methods for synthesizing benzylamine and its derivatives, as well as exploring new applications for these compounds.
特性
IUPAC Name |
phenylmethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N.BrH/c8-6-7-4-2-1-3-5-7;/h1-5H,6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFMCHRSDOLMHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514635 | |
| Record name | 1-Phenylmethanamine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzylamine hydrobromide | |
CAS RN |
37488-40-7 | |
| Record name | NSC120715 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120715 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenylmethanamine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzylamine Hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The provided research mentions Benzylamine Hydrobromide as a product of reactions involving Benzylamines and Bromine. Can you elaborate on the reaction mechanism and the conditions leading to its formation?
A1: The research by [] investigates the reaction of N-bromobenzenesulfonamides or Bromine with various Benzylamines (primary, secondary, and tertiary). In the presence of moisture, these reactions primarily lead to the oxidative degradation of Benzylamines. For instance, tertiary Benzylamines degrade to secondary Benzylamine Hydrobromide and benzaldehyde. Similarly, secondary Benzylamines form primary Benzylamine Hydrobromide and benzaldehyde. The reaction proceeds through several intermediates, with Benzylamine Hydrobromide forming as a result of the reaction between Benzylamine and Hydrogen Bromide, a byproduct of the oxidation process.
A2: Identifying intermediates like benzalbenzylamine hydrobromide perbromide (9) is crucial in understanding the step-by-step mechanism of the reaction between N-bromobenzenesulfonamides or Bromine and Benzylamines []. By characterizing these transient species, researchers can gain a deeper understanding of the reaction kinetics, the influence of reaction conditions, and potentially design strategies to control the reaction outcome, favoring desired products or minimizing unwanted side reactions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8H-cyclopenta[a]acenaphthylene](/img/structure/B1252803.png)
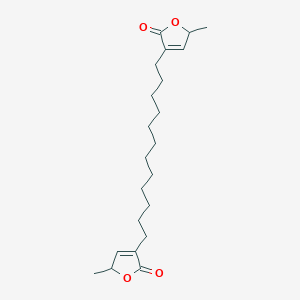

![[(1R,2R,4S,7R,8S,11R,12R,13S,18R)-7-(furan-3-yl)-1,8,12,17,17-pentamethyl-5,15,20-trioxo-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosan-13-yl] acetate](/img/structure/B1252808.png)

![11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1252816.png)
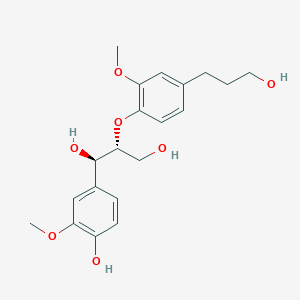

![4,7,7-Trimethylbicyclo[3.2.0]hept-3-en-6-one](/img/structure/B1252823.png)
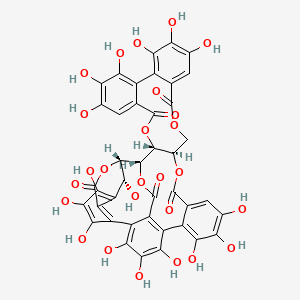
![(1R,3R,8R,12E,18E,20Z,24R,25S,26S)-17-(1-hydroxyethyl)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,22-dione](/img/structure/B1252825.png)
